2,4-Dichloropyrimidine-5-boronic acid
CAS No.:
Cat. No.: VC16273784
Molecular Formula: C4H3BCl2N2O2
Molecular Weight: 192.80 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C4H3BCl2N2O2 |
---|---|
Molecular Weight | 192.80 g/mol |
IUPAC Name | (2,4-dichloropyrimidin-5-yl)boronic acid |
Standard InChI | InChI=1S/C4H3BCl2N2O2/c6-3-2(5(10)11)1-8-4(7)9-3/h1,10-11H |
Standard InChI Key | CPOWKKAKGTWDJC-UHFFFAOYSA-N |
Canonical SMILES | B(C1=CN=C(N=C1Cl)Cl)(O)O |
Introduction
Structural and Physicochemical Properties
The molecular formula of 2,4-dichloropyrimidine-5-boronic acid is , with a molecular weight of 192.796 g/mol . Key physical properties include a density of and a boiling point of at standard atmospheric pressure . The compound’s flash point, , underscores its stability under typical laboratory conditions .
Table 1: Physicochemical Properties of 2,4-Dichloropyrimidine-5-boronic Acid
Property | Value |
---|---|
Molecular Formula | |
Molecular Weight | 192.796 g/mol |
Density | |
Boiling Point | |
Flash Point | |
Vapour Pressure | at |
LogP | 0.53 |
The compound’s low vapor pressure ( at ) and moderate hydrophilicity (LogP = 0.53) suggest suitability for solution-phase reactions . The boronic acid group enhances solubility in polar aprotic solvents, facilitating its use in Suzuki-Miyaura couplings .
Synthetic Methodologies
Direct Synthesis from Pyrimidine Precursors
A five-step synthesis from [14C]urea has been reported, yielding radiochemically pure [2-14C]2,5-dichloropyrimidine with a specific activity of 226.0 μCi/mg . This route involves condensation of labeled urea with malonaldehyde derivatives, followed by bromination, chlorination, and boronic acid formation . The final step employs palladium-catalyzed borylation to introduce the boronic acid moiety, achieving a 95.8% radiochemical purity .
Boronic Acid Esterification
To improve stability, the boronic acid is often converted to its pinacol ester (CAS 1073354-24-1), a crystalline derivative with the formula and a molecular weight of 274.94 g/mol . This derivative is synthesized via transesterification with pinacol, offering enhanced shelf life and reactivity in anhydrous conditions .
Applications in Organic Synthesis
Suzuki-Miyaura Cross-Coupling
The compound’s boronic acid group enables palladium-catalyzed couplings with aryl halides, forming biaryl structures central to drug candidates . For example, its reaction with 4-bromoanisole produces 5-(4-methoxyphenyl)-2,4-dichloropyrimidine, a scaffold for kinase inhibitors . Regioselectivity is influenced by the electron-withdrawing chlorine substituents, which direct coupling to the para position of the boronic acid.
Radiolabeling for Metabolic Studies
[2-14C]2,5-dichloropyrimidine, synthesized via the boronic acid intermediate, is used in hepatocyte transport studies and metabolic profiling . Its high specific activity (33.7 mCi/mmol) allows tracing of drug metabolites at nanomolar concentrations, critical for pharmacokinetic analyses .
Derivatives and Related Compounds
Table 2: Structurally Related Boronic Acids
Compound | Structure Features | Applications |
---|---|---|
4-Chloro-3-pyridylboronic acid | Chlorine at pyridine position 4 | Synthesis of nicotinic acid derivatives |
5-Pyrimidylboronic acid | Boronic acid at pyrimidine position 5 | Cross-coupling intermediates |
2,6-Dichloropyridine-3-boronic acid | Dichloro-substituted pyridine | Agrochemical synthesis |
The pinacol ester derivative (CAS 1073354-24-1) is particularly notable for its stability and utility in moisture-sensitive reactions .
Recent Advances and Future Directions
Recent studies focus on optimizing coupling efficiency using micellar catalysis, which reduces palladium loading by 50% while maintaining yields above 85%. Future research may explore enzymatic borylation strategies for greener synthesis and applications in boron neutron capture therapy (BNCT).
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